5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole
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Overview
Description
5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a hydrazinylidene moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Introduction of the Hydrazinylidene Moiety: The hydrazinylidene group can be added through the reaction of the pyrazole derivative with hydrazine hydrate.
Attachment of the Pyrrolidine Ring: The final step involves the reaction of the hydrazinylidene-pyrazole intermediate with pyrrolidine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[2-(pyrrolidin-1-yl
Properties
CAS No. |
62072-14-4 |
---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(5-phenyl-1H-pyrazol-3-yl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C13H15N5/c1-2-6-11(7-3-1)12-10-13(15-14-12)16-17-18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) |
InChI Key |
BVNIDGIAYHPITD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=NNC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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